Cas no 443-92-5 (Butanediamide,2-fluoro-3-hydroxy-)

Butanediamide,2-fluoro-3-hydroxy- structure
443-92-5 structure
Product Name:Butanediamide,2-fluoro-3-hydroxy-
CAS No:443-92-5
MF:C9H7NO2
MW:161.157382249832
CID:324889
PubChem ID:78178
Update Time:2025-04-19

Butanediamide,2-fluoro-3-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Butanediamide,2-fluoro-3-hydroxy-
    • Malamide,3-fluoro- (6CI)
    • Succinamide, 2-fluoro-3-hydroxy- (8CI)
    • Butanediamide, 2-fluoro-3-hydroxy-
    • EINECS 224-655-9
    • 3,4-Methylene Dioxyphenyl Nitrile
    • A851331
    • NS00031423
    • L55KXL9MTL
    • benzo[1,3]dioxol-5-yl-acetonitrile
    • 5-Cyanomethyl-1,3-benzodioxole
    • FT-0614405
    • CK1017
    • 3,4-methylenedioxyphenylacetonitile
    • 2-(1,3-dioxaindan-5-yl)acetonitrile
    • SY031615
    • 3,4-METHYLENEDIOXYBENZENEACETONITRIL
    • 2-(3,4-Methylenedioxyphenyl)acetonitrile
    • (Benzo[1,3]dioxol-5-yl)acetonitrile
    • 2-(1,3-benzodioxol-5-yl)acetonitrile
    • 3,4-(Methylenedioxy)phenylacetonitrile
    • DTXSID50196149
    • 2-(1,3-benzodioxol-5-yl)-acetonitrile
    • MFCD00005835
    • AI3-21056
    • 3,4-Methylenedioxybenzyl Cyanide
    • 2-(2H-1,3-benzodioxol-5-yl)acetonitrile
    • 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
    • FT-0682041
    • [3,4-(methylenedioxy)phenyl]acetonitrile
    • FS-1043
    • Z234894070
    • 1,3-Benzodioxole-5-acetonitrile
    • piperonyl cyanide
    • 4439-02-5
    • Homopiperonylonitrile
    • benzo[1,3]dioxole-5-acetonitrile
    • Peperacetonitrile
    • Piperonylacetonitrile
    • 3,4-(Methylenedioxy)phenylacetonitrile, 99%
    • Homopiperonylnitrile
    • 3,4-methylenedioxybenzylcyanide
    • M1923
    • Benzodioxole-5-acetonitrile
    • 927-38-8
    • (Benzodioxol-5-yl)acetonitrile
    • CS-0033767
    • 1,3-Benzodioxol-5-ylacetonitrile #
    • 1,3-Benzodioxol-5-ylacetonitrile
    • Q63396566
    • AKOS001359218
    • EN300-26831
    • 3,4-Methylenedioxyphenylacetonitrile
    • SCHEMBL141712
    • 443-92-5
    • Inchi: 1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
    • InChI Key: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
    • SMILES: C(#N)CC1=CC=C2OCOC2=C1

Computed Properties

  • Exact Mass: 150.04411
  • Monoisotopic Mass: 161.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.2A^2

Experimental Properties

  • Color/Form: Yellowish low melting point solid
  • Density: 1.27
  • Melting Point: Density:
  • Boiling Point: 299.7 °C at 760 mmHg
  • Flash Point: 299.7 °C at 760 mmHg
  • Refractive Index: 1.537
  • PSA: 106.41

Butanediamide,2-fluoro-3-hydroxy- Related Literature

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.